SC-68376
Overview
Description
SC-68376 is a synthetic organic compound known for its potent, reversible, cell-permeable, ATP-competitive, and selective inhibition of p38 mitogen-activated protein kinase . This kinase plays a crucial role in cellular responses to stress and inflammation, making this compound a valuable tool in scientific research.
Scientific Research Applications
SC-68376 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of p38 mitogen-activated protein kinase, providing insights into the enzyme’s role in various chemical processes.
Biology: this compound is employed in cell biology to investigate cellular responses to stress and inflammation, particularly in the context of signal transduction pathways.
Medicine: The compound is used in preclinical studies to explore potential therapeutic applications, particularly in diseases where p38 mitogen-activated protein kinase is implicated, such as inflammatory disorders and cancer.
Mechanism of Action
Future Directions
Preparation Methods
The synthesis of SC-68376 involves several steps, starting with the preparation of the core structureThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
SC-68376 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its interaction with target proteins.
Substitution: Substitution reactions can introduce different functional groups, allowing for the exploration of structure-activity relationships.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
SC-68376 is unique in its high selectivity and potency as a p38 mitogen-activated protein kinase inhibitor. Similar compounds include:
SB203580: Another p38 mitogen-activated protein kinase inhibitor, but with different selectivity and potency profiles.
VX-702: A potent inhibitor with a broader spectrum of kinase inhibition.
BIRB 796: Known for its strong inhibition of p38 mitogen-activated protein kinase, but with different pharmacokinetic properties.
Compared to these compounds, this compound offers a distinct balance of potency, selectivity, and cell permeability, making it a valuable tool in both basic and applied research .
Properties
IUPAC Name |
2-methyl-4-phenyl-5-pyridin-4-yl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-17-14(12-5-3-2-4-6-12)15(18-11)13-7-9-16-10-8-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWCZLOXTLWZAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC=NC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274457 | |
Record name | SC-68376 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318480-82-9 | |
Record name | SC-68376 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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